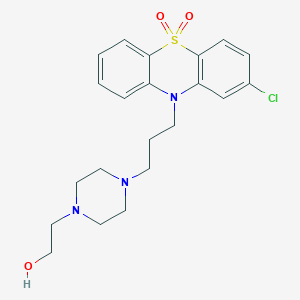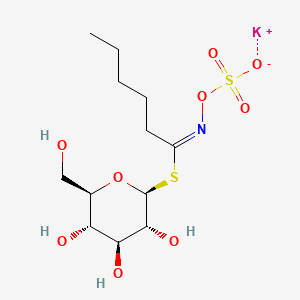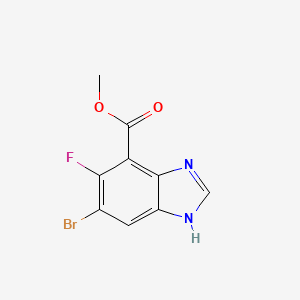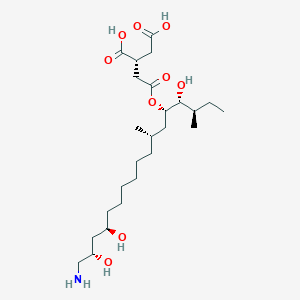
(S)-N-Desmethyl duloxetine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Desmethyl duloxetine hydrochloride is a chemical compound derived from duloxetine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI). Duloxetine is primarily used to treat major depressive disorder, generalized anxiety disorder, fibromyalgia, and neuropathic pain. The compound this compound is an important intermediate in the synthesis of duloxetine and has significant implications in pharmaceutical research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Desmethyl duloxetine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the following steps:
Purification: The crude product is purified through crystallization to obtain this compound with high chiral purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-N-Desmethyl duloxetine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
(S)-N-Desmethyl duloxetine hydrochloride has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of duloxetine, aiding in the development of antidepressant and anxiolytic medications.
Biological Studies: The compound is studied for its effects on neurotransmitter pathways and its potential therapeutic benefits in treating various neurological disorders.
Chemical Research: Researchers use this compound to explore new synthetic routes and reaction mechanisms.
Industrial Applications: The compound’s role in the large-scale production of duloxetine makes it valuable in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of (S)-N-Desmethyl duloxetine hydrochloride is closely related to that of duloxetine. It functions as a serotonin-norepinephrine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression and anxiety . The compound targets serotonin and norepinephrine transporters, inhibiting their reuptake and prolonging their activity in the central nervous system .
Comparaison Avec Des Composés Similaires
Similar Compounds
Duloxetine: The parent compound, used as an antidepressant and anxiolytic.
N-Nitroso duloxetine: An impurity that can form during the synthesis of duloxetine.
®-Duloxetine hydrochloride: The enantiomer of (S)-duloxetine, with different pharmacological properties.
Uniqueness
(S)-N-Desmethyl duloxetine hydrochloride is unique due to its specific role as an intermediate in the synthesis of duloxetine. Its chiral purity and specific chemical properties make it a valuable compound in pharmaceutical research and development.
Propriétés
Formule moléculaire |
C17H18ClNOS |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H17NOS.ClH/c18-11-10-16(17-9-4-12-20-17)19-15-8-3-6-13-5-1-2-7-14(13)15;/h1-9,12,16H,10-11,18H2;1H/t16-;/m0./s1 |
Clé InChI |
UOABSLFXETYYQW-NTISSMGPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2O[C@@H](CCN)C3=CC=CS3.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC(CCN)C3=CC=CS3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4R,5R)-N2-(10,12-Dimethyl-1-oxotetradecyl)-4-hydroxy-5-(phenylthio)-L-ornithine]-pneumocandin B0](/img/structure/B13431231.png)

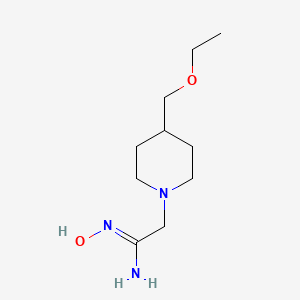

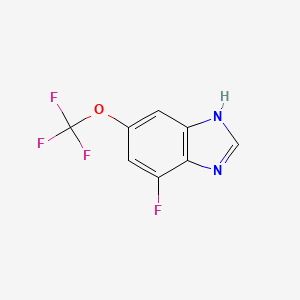
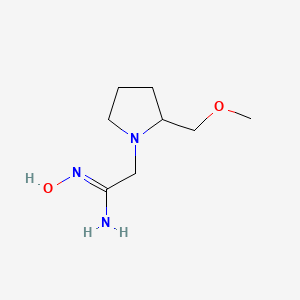

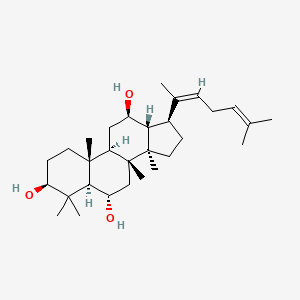
![benzyl (2S)-6-[(3aR,8aS)-2,2-dimethyl-7-oxo-4,6,8,8a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]azepin-5-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B13431297.png)
